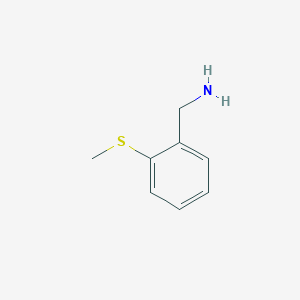

2-(Methylthio)benzylamine

Übersicht

Beschreibung

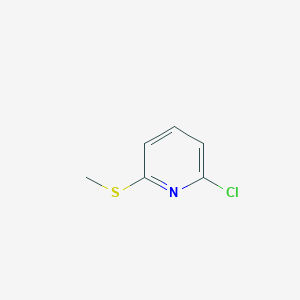

2-(Methylthio)benzylamine is a chemical compound with the molecular formula C8H11NS . It is also known by other names such as (2-methylsulfanylphenyl)methanamine .

Synthesis Analysis

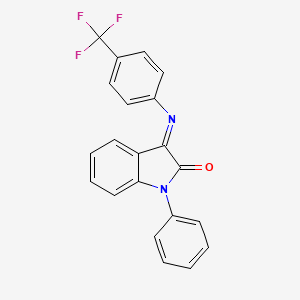

The synthesis of 2-(Methylthio)benzylamine or similar compounds often involves the reaction of benzylamine with other reagents . For instance, a novel Schiff base compound was synthesized by the chemical reaction of benzylamine and 4-carboxybenzaldehyde in ethanol .Molecular Structure Analysis

The molecular structure of 2-(Methylthio)benzylamine includes a six-membered benzene ring attached to a methanamine group, with a methylthio group attached to the second carbon of the benzene ring . The molecular weight of the compound is 153.25 g/mol .Physical And Chemical Properties Analysis

2-(Methylthio)benzylamine has a molecular weight of 153.25 g/mol, and its exact mass and monoisotopic mass are both 153.06122053 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is also characterized by a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen

Synthetic Strategies of 2-Arylbenzothiazole

Scientific Field

This application falls under the field of synthetic and medicinal chemistry .

Summary of the Application

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

Methods of Application

The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry. The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

Results or Outcomes

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications . They are also used as electrophosphorescent emitter in OLEDs .

Applications of 2-Methacryloyloxyethyl Phosphorylcholine Polymers

Scientific Field

This application is relevant to the field of biodevices at small scales .

Summary of the Application

A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption .

Methods of Application

MPC polymers are synthetic phospholipid polymers with zwitterionic phosphorylcholine (PC) head groups, which can form cell-membrane-like structures on various material surfaces .

Results or Outcomes

This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

Reaction of Benzylamines with CO2

Scientific Field

This application is in the field of chemical reactions and synthesis .

Summary of the Application

Benzylamines can react with CO2 in a variety of solvents, with or without the presence of basic additives .

Methods of Application

The reaction of benzylamines with CO2 can be carried out in different solvents, and the presence of basic additives can influence the products of the reaction .

Results or Outcomes

New adducts associated with CO2 protected benzylamine in acetonitrile containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been discovered . The intermolecular competitive acylation of benzylamine has also been studied .

Fluorescent Pigment Dyeing Substrates

Scientific Field

This application is in the field of dye chemistry and fluorescence studies .

Summary of the Application

2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates .

Methods of Application

These derivatives can be synthesized and used in dyeing processes, providing fluorescence .

Results or Outcomes

These derivatives also possess β-D-galactosidase activities and can be used in bacterial detection .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEJLBIEESKJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371742 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)benzylamine | |

CAS RN |

56004-83-2 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B1597589.png)

![2,6-Dimethoxy-4-{[(4-pyridin-2-ylpiperazin-1-yl)imino]methyl}phenyl acetate](/img/no-structure.png)

![4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1597594.png)

![4-Chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B1597601.png)